molecular formula C20H20N2O B3016856 (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one CAS No. 867135-89-5

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B3016856
CAS No.: 867135-89-5
M. Wt: 304.393
InChI Key: JPMRDCDDYFAGRZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound built upon the quinoxalin-2-one scaffold, a structure of high interest in medicinal chemistry and drug discovery . The quinoxaline core is a recognized pharmacophore, known for its diverse biological activities and is considered a bioisostere of the quinazoline nucleus found in several FDA-approved tyrosine kinase inhibitors . The specific structure of this compound, featuring a styryl extension at the 3-position, is characteristic of molecules designed to target enzyme active sites. The (E)-styryl moiety can enhance planar rigidity and promote interaction with hydrophobic pockets in biological targets, such as protein kinases . This makes it a valuable intermediate or lead compound for researchers investigating new anticancer agents, particularly in the inhibition of key angiogenesis pathways like VEGFR-2 and FGFR-4 . Its potential applications also extend to other therapeutic areas, given the established spasmolytic and antioxidant activities associated with related nitrogen-containing heterocycles . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRDCDDYFAGRZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the functionalization of quinoxaline derivatives. For example, recent studies have demonstrated efficient synthetic routes using various reagents such as ammonium persulfate for oxidative reactions, yielding significant quantities of target compounds with high purity .

Table 1: Synthesis Overview

Reaction TypeReagents UsedYield (%)Reference
Oxidative FunctionalizationAmmonium Persulfate77%
C-H FunctionalizationAlkenes51%

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds within this class can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The most promising derivatives exhibited IC50 values ranging from 2.1 to 9.8 µM against human cancer cell lines such as HepG-2 and MCF-7 .

Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2). This shift promotes cell cycle arrest at the G2/M phase, leading to enhanced cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been explored extensively. Studies suggest that these compounds exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications on the quinoxaline ring can enhance antimicrobial efficacy .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHepG-22.1 - 9.8
AnticancerMCF-73.4
AntimicrobialVarious PathogensVaries

Case Studies

One notable study focused on a series of synthesized quinoxaline derivatives, including this compound, assessing their VEGFR-2 inhibitory effects and cytotoxicity profiles. The results indicated that certain compounds not only inhibited VEGFR-2 effectively but also demonstrated low toxicity against normal rat hepatocytes, suggesting a favorable therapeutic index .

Another investigation evaluated the effects of these compounds on apoptosis-related pathways using Western blot analyses. The findings revealed significant alterations in caspase activity and protein expression levels associated with apoptosis, further supporting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Substituent at Position 3 Molecular Formula Molecular Weight Synthesis Yield Key Pharmacological Activities Reference
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one 4-isopropylstyryl C₂₀H₂₀N₂O 304.39 Not reported Inferred antimicrobial/anticancer (from analogs)
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one 4-methoxystyryl C₂₄H₂₀N₂O₂ 376.43 Not reported Anticancer, antimicrobial
3-(1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one 1H-indol-3-yl C₁₈H₁₃N₃O 303.33 81% Potential CNS activity (indole moiety)
3-(2-methoxy-2-phenylpropyl)-1-methylquinoxalin-2(1H)-one 2-methoxy-2-phenylpropyl C₂₀H₂₀N₂O₂ 331.39 69% Not reported
1-octyl-3-phenylquinoxalin-2(1H)-one Phenyl C₂₂H₂₆N₂O 334.45 Not reported Crystallographic stability

Structural Insights :

  • In contrast, the 4-isopropyl group in the target compound may increase hydrophobicity, affecting membrane permeability .
  • Conformational rigidity : The E-styryl configuration (common across analogs) restricts rotational freedom, favoring interactions with planar biological targets (e.g., DNA or kinase active sites) .

Pharmacological and Physicochemical Properties

  • Antimicrobial activity: Quinoxalinones with styryl groups (e.g., 4-methoxystyryl) exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption or enzyme inhibition .
  • LogP and solubility : The 4-isopropylstyryl group in the target compound likely increases logP (predicted ~3.5), reducing aqueous solubility but improving lipid bilayer penetration compared to polar analogs (e.g., 4-hydroxy derivatives in ).

Q & A

Q. What are standard synthetic methodologies for preparing (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one derivatives?

  • Methodological Answer: Common routes include:
  • Schiff base formation: Reacting hydrazine derivatives with aromatic aldehydes (e.g., 4-isopropylbenzaldehyde) to form styryl groups .
  • C-H functionalization: Direct modification of the quinoxalinone core at the C3 position using heterogeneous catalysts (e.g., transition metals or photocatalysts) for regioselective styryl group introduction .
  • Visible-light-promoted synthesis: Trifluoroalkylation or benzylation via photoredox catalysis, enabling mild conditions and avoiding strong oxidants (e.g., CF₃SO₂Na with alkenes under blue light) .
  • Example: (E)-3-(4-trifluoromethylstyryl) derivatives achieved 84% yield using visible-light methods .

Q. How are quinoxalin-2(1H)-one derivatives characterized to confirm structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., styryl protons at δ 6.8–7.5 ppm and carbonyl carbons at δ 160–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for (E)-3-(4-isopropylstyryl) derivatives ≈ 317 Da) .
  • HPLC Purity Testing: Ensures >90% purity for biological assays .
  • X-ray Crystallography: Resolves tautomeric equilibria and hydrogen bonding (e.g., enamine stabilization in dihydroquinoxalinones) .

Q. What in vitro assays evaluate the biological activity of quinoxalinone derivatives?

  • Methodological Answer:
  • Antibacterial Testing: Agar dilution or microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), using ofloxacin as a reference .
  • Anti-cholinesterase Activity: Ellman’s assay with acetylthiocholine iodide, measuring IC₅₀ values (e.g., derivatives showing 84–90% inhibition at 10 µM) .
  • Antimicrobial Screening: Broth microdilution against fungal/bacterial standard strains (e.g., MIC values reported for morpholinosulfonyl derivatives) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in quinoxalin-2(1H)-one derivatives?

  • Methodological Answer:
  • Systematic SAR Studies: Vary substituents (e.g., electron-withdrawing vs. donating groups on styryl) to identify key pharmacophores. For example, 4-trifluoromethylstyryl derivatives show enhanced lipophilicity and activity .
  • Multi-Assay Validation: Cross-test compounds in parallel assays (e.g., antibacterial vs. anti-inflammatory) to rule off-target effects .
  • Molecular Docking: Predict binding modes to targets (e.g., VEGFR-2 or cholinesterase active sites) to rationalize activity discrepancies .

Q. What strategies improve regioselectivity in C-H functionalization of quinoxalin-2(1H)-ones?

  • Methodological Answer:
  • Catalyst Design: Heterogeneous catalysts (e.g., Pd/CeO₂) favor C3 functionalization over C6 due to steric and electronic effects .
  • Photoredox Conditions: Eosin Y or Ru(bpy)₃²⁺ promote radical intermediates, enabling selective trifluoroalkylation at C3 .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity of electrophilic intermediates in benzylation reactions .

Q. How do substituents influence tautomeric equilibria and biological interactions?

  • Methodological Answer:
  • Electron-Withdrawing Groups (EWGs): Stabilize enamine tautomers via intramolecular H-bonding (e.g., carbonyl groups shift equilibrium to enamine form, enhancing Cu(II) chelation) .
  • Steric Effects: Bulky substituents (e.g., naphthylmethyl) restrict rotation, favoring planar configurations for DNA intercalation .
  • Example: 3-Acylmethyl derivatives form pseudo-rings via H-bonding, altering UV-Vis spectra and metal-binding capacity .

Q. What mechanistic insights guide visible-light-promoted trifluoroalkylation of quinoxalin-2(1H)-ones?

  • Methodological Answer:
  • Radical Pathways: CF₃ radicals generated from CF₃SO₂Na under blue light add to the C3 position, followed by oxidation to restore aromaticity .
  • Hydrogen Atom Transfer (HAT): Eosin Y acts as a photocatalyst, abstracting H from aldehydes to form acyl radicals for C3 acylation .
  • Oxidant-Free Conditions: S₂O₈²⁻ regenerates the catalyst, avoiding stoichiometric oxidants and improving sustainability .

Key Data Highlights

  • Synthesis Yields:

    • Schiff base derivatives: 70–90% .
    • Visible-light trifluoroalkylation: 58–84% .
    • Transition-metal-free benzylation: 60–85% .
  • Biological Activity:

    • Antibacterial MICs: 1–10 µg/mL for morpholinosulfonyl derivatives .
    • Anti-cholinesterase IC₅₀: 2.5–8.7 µM for styrylquinoxalinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.